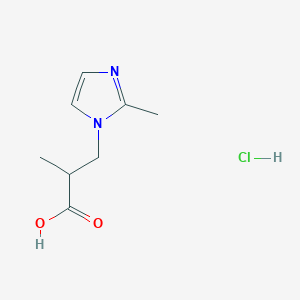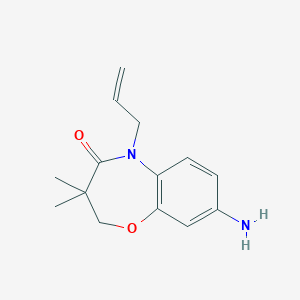
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
概要
説明
Synthesis Analysis
The compound can be synthesized by the reaction of N-Boc-4-aminomethyl-2-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) and trifluoroacetic acid (TFA).Molecular Structure Analysis
The molecular formula of the compound is C11H22N2O2. The InChI code is 1S/C11H22N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.31 g/mol. It has a melting point of 138-141°C, and a boiling point of 342°C. It is a white crystalline powder that is soluble in water, ethanol, and acetone.科学的研究の応用
1. Use in Stereoselective Synthesis
Tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate has been used as a chiral auxiliary in stereoselective synthesis. For example, it has been utilized in dynamic kinetic resolution for stereoselective carbon−carbon bond formation, leading to the production of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are key building blocks in synthesizing biologically active compounds (Kubo et al., 1997).
2. In Novel Chiral Auxiliary Applications
This compound has also been investigated for its potential as a novel chiral auxiliary in kinetic resolution processes. It has shown promising results in stereospecific amination, which is crucial in the synthesis of specific enantiomers of compounds (Kubota et al., 1994).
3. Application in Dipeptide Synthesis
Another significant application is in the field of dipeptide synthesis. This compound has been used as both an auxiliary and a chiral building block in synthesizing dipeptides, demonstrating its versatility in peptide and protein engineering (Studer et al., 1995).
4. Role in Synthesis of Biologically Active Compounds
The synthesis of biologically significant compounds such as Biotin, a water-soluble vitamin involved in key metabolic processes, has been achieved using derivatives of this compound. This highlights its role in the preparation of intermediates for crucial biological molecules (Qin et al., 2014).
5. Large-Scale Synthesis from Amino Acids
There has been research on the large-scale synthesis of this compound and its analogs starting from L-aspartic acid, indicating its scalability and potential for industrial applications (Yoshida et al., 1996).
作用機序
Mode of Action
This group is stable and is cleaved when the protecting group is removed, a process achieved with a strong acid such as trifluoracetic acid . This could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
, which could potentially impact its bioavailability.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the crowded tert-butyl group in the compound elicits a unique reactivity pattern . This group increases the molecular solubility and reduces the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .
Safety and Hazards
The compound is classified as a warning under the GHS classification . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
特性
IUPAC Name |
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVVTNPIKHJHP-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


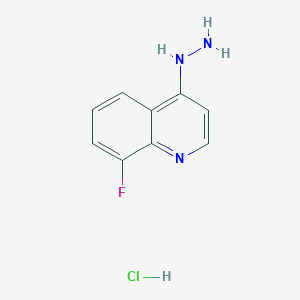
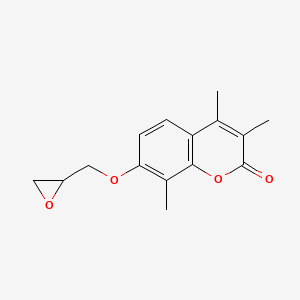
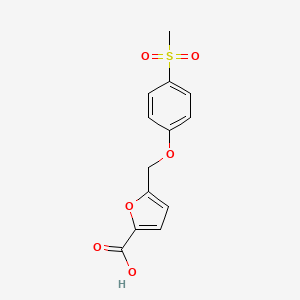


![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1439199.png)
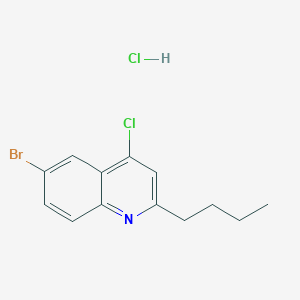
![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1439203.png)
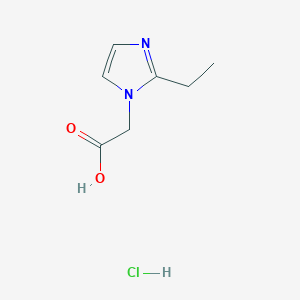
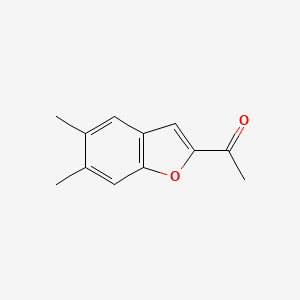
![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)
